![molecular formula C19H24N2O3 B14256107 2,3-Dimethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol CAS No. 211099-97-7](/img/structure/B14256107.png)
2,3-Dimethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol is a chemical compound known for its diverse applications in scientific research and industry. This compound features a phenol group substituted with methoxy groups at the 2 and 3 positions and a phenylpiperazine moiety at the 6 position. Its unique structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry and other fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethoxyphenol and 4-phenylpiperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Coupling Reaction: The 2,3-dimethoxyphenol undergoes a nucleophilic substitution reaction with 4-phenylpiperazine, facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
2,3-Dimethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.
科学的研究の応用
2,3-Dimethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a scaffold for designing drugs targeting the central nervous system.
Biological Studies: The compound is employed in studies investigating receptor-ligand interactions and signal transduction pathways.
Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules used in various industries.
作用機序
The mechanism of action of 2,3-Dimethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets receptors in the central nervous system, such as serotonin and dopamine receptors.
Pathways Involved: It modulates signal transduction pathways by binding to these receptors, influencing neurotransmitter release and uptake.
類似化合物との比較
Similar Compounds
2-(4-Phenylpiperazin-1-yl)-1H-benzimidazole: Shares the phenylpiperazine moiety but differs in the core structure.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM): Used in similar synthetic applications but has a different functional group arrangement.
Uniqueness
2,3-Dimethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.
特性
CAS番号 |
211099-97-7 |
|---|---|
分子式 |
C19H24N2O3 |
分子量 |
328.4 g/mol |
IUPAC名 |
2,3-dimethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol |
InChI |
InChI=1S/C19H24N2O3/c1-23-17-9-8-15(18(22)19(17)24-2)14-20-10-12-21(13-11-20)16-6-4-3-5-7-16/h3-9,22H,10-14H2,1-2H3 |
InChIキー |
OPQZGXBLYYITOM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


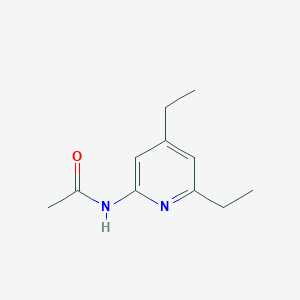

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(benzoylamino)-, ethyl ester](/img/structure/B14256031.png)
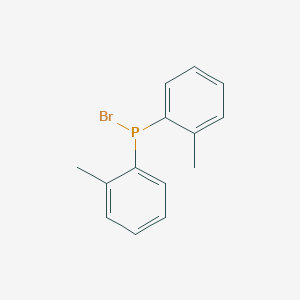

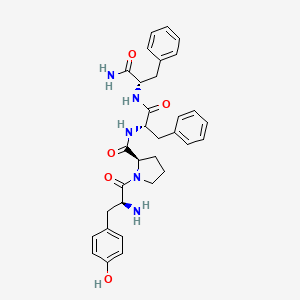
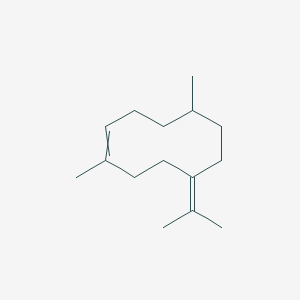
![1-Azaspiro[2.5]octane, 1-phenyl-2-(3-pyridinyl)-](/img/structure/B14256062.png)
![{[1-Methoxy-2-(phenylselanyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14256064.png)
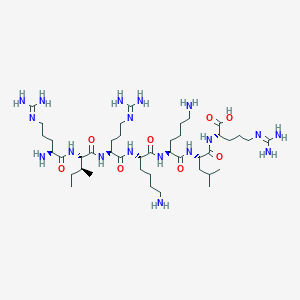
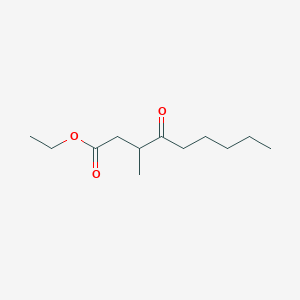
![2-[({2-[(2-Hydroxyethyl)(methyl)amino]ethyl}sulfanyl)methyl]prop-2-enoic acid](/img/structure/B14256096.png)
![2-[4-(Methanesulfonyl)phenyl]-1-(4-methylphenyl)-1H-benzimidazole](/img/structure/B14256100.png)

